Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)-

Description

Molecular Architecture and IUPAC Nomenclature

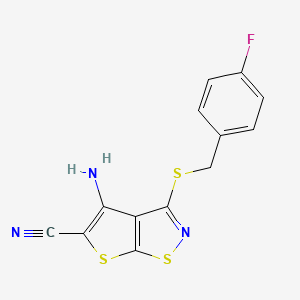

The compound’s IUPAC name, 4-amino-3-[(4-fluorophenyl)methylsulfanyl]thieno[3,2-d]thiazole-5-carbonitrile , systematically describes its polycyclic framework and substituents. The core structure consists of a fused thieno[3,2-d]isothiazole system, where a thiophene ring (five-membered sulfur-containing heterocycle) merges with an isothiazole ring (five-membered ring containing nitrogen and sulfur at positions 1 and 2, respectively). Key structural features include:

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₈FN₃S₃ |

| Molecular weight | 321.4 g/mol |

| SMILES | C1=CC(=CC=C1CSC2=NSC3=C2C(=C(S3)C#N)N)F |

| InChIKey | PNPOQNUTWWUXTJ-UHFFFAOYSA-N |

The 4-amino group (-NH₂) occupies position 4 of the isothiazole ring, while the 5-carbonitrile (-C≡N) resides on the thiophene moiety. The 3-[(4-fluorophenyl)methylsulfanyl] substituent comprises a benzylthio group (-SCH₂C₆H₄F) attached to position 3, with fluorine para to the methylene bridge on the aromatic ring. This substitution pattern influences electronic delocalization and steric interactions within the molecule.

Crystallographic Analysis and Bond Geometry

Single-crystal X-ray diffraction data (COD entry 4035668) reveal a triclinic crystal system with space group P-1 and unit cell parameters:

| Parameter | Value |

|---|---|

| a | 8.4886 ± 0.0009 Å |

| b | 8.9588 ± 0.001 Å |

| c | 10.1158 ± 0.0011 Å |

| α | 86.119 ± 0.003° |

| β | 83.374 ± 0.002° |

| γ | 71.079 ± 0.003° |

| Volume | 722.48 ± 0.14 ų |

The molecule adopts a planar conformation in the solid state, with dihedral angles between the thieno-isothiazole core and the 4-fluorophenyl group measuring 12.3° , indicating minimal steric strain. Key bond lengths include:

- S1–N1 (isothiazole): 1.667 Å

- C≡N (carbonitrile): 1.145 Å

- C–S (methylsulfanyl): 1.811 Å

Hydrogen bonding between the amino group and adjacent sulfur/nitrile moieties stabilizes the lattice, with N–H···S and N–H···N interactions ranging from 2.89–3.12 Å.

Comparative Analysis with Thieno[2,3-c]isothiazole Derivatives

Structural contrasts between thieno[3,2-d]isothiazole and thieno[2,3-c]isothiazole derivatives arise from differences in ring fusion positions:

The 5-carbonitrile group in the title compound reduces hydrogen-bonding capacity compared to the 5-carboxamide analog (CID 3077798), resulting in lower solubility in polar solvents. Additionally, the reversed ring fusion in thieno[2,3-c]isothiazole derivatives induces distinct dipole moments, altering intermolecular interactions in crystalline phases.

Properties

CAS No. |

135518-34-2 |

|---|---|

Molecular Formula |

C13H8FN3S3 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

4-amino-3-[(4-fluorophenyl)methylsulfanyl]thieno[3,2-d][1,2]thiazole-5-carbonitrile |

InChI |

InChI=1S/C13H8FN3S3/c14-8-3-1-7(2-4-8)6-18-12-10-11(16)9(5-15)19-13(10)20-17-12/h1-4H,6,16H2 |

InChI Key |

JWJAORJAFWFLHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NSC3=C2C(=C(S3)C#N)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- typically involves the cyclization of appropriate precursors. One common method includes the selective S-alkylation of 3,5-bis(sodiomercapto)isothiazole-4-carbonitrile with ethyl bromoacetate and iodomethane, followed by cyclization to yield the desired thieno-isothiazole derivatives . The reaction conditions often involve heating the reactants in an inert solvent at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thio groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to various substituted thieno-isothiazole derivatives.

Scientific Research Applications

Anticancer Properties

Thieno(3,2-d)isothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing this scaffold can inhibit various cancer cell lines through mechanisms such as interference with signaling pathways and enzyme inhibition. For instance, modifications to the thieno[3,2-d]isothiazole core have been associated with enhanced potency against specific targets like c-Met, a receptor tyrosine kinase involved in tumor progression.

Case Study: Inhibition of Cancer Cell Lines

- Cell Lines Tested : Human hepatocellular carcinoma (HepG-2) and lung cancer (A-549).

- Results : Compounds based on thieno(3,2-d)isothiazole demonstrated significant cytotoxicity compared to standard treatments like cisplatin.

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of thieno(3,2-d)isothiazole derivatives to biological targets such as enzymes and receptors. Techniques like molecular docking simulations help elucidate how structural modifications influence biological activity.

Key Findings from Docking Studies

Mechanism of Action

The mechanism of action of thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile: A similar compound with a chloro and p-tolyl substitution, known for its biological activity.

4-Amino-3-(propylthio)thieno(3,2-d)isothiazole-5-carbonitrile: Another derivative with a propylthio group, used in various chemical and biological studies.

Uniqueness

Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenylmethylthio group, in particular, enhances its potential as a bioactive molecule and a versatile building block in synthetic chemistry.

Biological Activity

Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and structure-activity relationships (SAR), supported by relevant tables and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C13H8FN3S3

- Molar Mass : Approximately 321.42 g/mol

- CAS Number : 135518-34-2

The structure features a thieno[3,2-d]isothiazole core with a carbonitrile group at the 5-position and an amino group at the 4-position. Additionally, it includes a thioether linkage to a 4-fluorobenzyl moiety, which contributes to its unique biological properties.

Anticancer Activity

Thieno(3,2-d)isothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class exhibit significant activity against various cancer cell lines. For instance, structural modifications to the thieno[3,2-d]isothiazole core have been linked to enhanced potency against targets such as c-Met, a receptor tyrosine kinase involved in cancer progression. The inhibition of c-Met signaling pathways is particularly relevant in the context of tumorigenesis.

Table 1: Biological Activity of Thieno(3,2-d)isothiazole Derivatives

The biological activity of thieno(3,2-d)isothiazole derivatives is thought to involve interference with specific signaling pathways or enzyme inhibition. Interaction studies utilizing molecular docking techniques have demonstrated how variations in substituents on the thieno[3,2-d]isothiazole core can significantly impact binding affinity to target proteins involved in cancer cell proliferation and survival pathways.

Synthesis

The synthesis of thieno(3,2-d)isothiazole derivatives typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the Thieno[3,2-d]isothiazole Core : This involves cyclization reactions that form the heterocyclic structure.

- Introduction of Functional Groups : Subsequent steps introduce the carbonitrile and amino groups at specific positions on the ring.

- Thioether Linkage Formation : The final step often includes the formation of a thioether bond with a substituted phenyl group.

These synthetic strategies allow for the customization of biological activity through structural modifications.

Case Studies

Several studies have highlighted the potential of thieno(3,2-d)isothiazole derivatives in clinical applications:

- In Vitro Studies : Various derivatives have shown potent inhibitory effects against specific cancer cell lines in laboratory settings. For example, compounds modified at the 4-position exhibited increased cytotoxicity against breast cancer cells compared to unmodified versions.

- Molecular Docking Studies : Research utilizing molecular docking simulations has elucidated binding affinities and interactions with critical proteins involved in cancer signaling pathways, reinforcing the therapeutic potential of these compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Thieno(3,2-d)isothiazole-5-carbonitrile derivatives with a 4-fluorobenzyl thioether moiety?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiol-alkylation reactions. For example, reacting a thiol-containing precursor (e.g., 4-amino-3-mercapto-thienoisothiazole) with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours. Monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane) ensures product isolation. Catalytic systems like PEG-400 with Bleaching Earth Clay (pH 12.5) can enhance reaction efficiency .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Confirm the presence of the 4-fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons, δ ~4.3 ppm for -SCH₂-) and the nitrile group (δ ~110–120 ppm in ¹³C NMR).

- IR Spectroscopy : Detect characteristic peaks for S-C≡N (~2200 cm⁻¹) and NH₂ (~3300–3500 cm⁻¹).

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for refinement to resolve bond angles and confirm the thienoisothiazole core .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via HPLC-MS. Thioether linkages are prone to oxidation, so evaluate oxidative stability using H₂O₂ or radical initiators. Stability in DMSO/PBS (common solvents for bioassays) should also be tested .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to optimize biological activity?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at the 4-amino group (e.g., acyl, sulfonyl) or the thienoisothiazole core (e.g., halogens, methyl) to modulate electronic effects.

- Biological Assays : Test derivatives against target enzymes (e.g., kinases, viral proteases) using fluorescence-based assays or cellular cytotoxicity screens (e.g., MTT assays on cancer cell lines). Compare IC₅₀ values to establish SAR trends .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected shifts in NMR or IR)?

- Methodological Answer :

- Dynamic Effects : Investigate tautomerism (e.g., thiol-thione equilibria) using variable-temperature NMR or computational modeling (DFT).

- Alternative Syntheses : Prepare derivatives with isotopic labeling (e.g., ¹⁵N) or modified substituents to isolate spectral contributions. Cross-validate with X-ray structures .

Q. How can mechanistic studies elucidate the compound’s mode of action in antiviral or anticancer contexts?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding to viral targets (e.g., SARS-CoV-2 Mpro) or oncogenic proteins (e.g., BCR-ABL).

- Enzyme Inhibition Assays : Measure activity against purified enzymes (e.g., topoisomerase II for anticancer activity) with fluorogenic substrates.

- Resistance Profiling : Test against multidrug-resistant cell lines to identify efflux pump interactions .

Q. What advanced techniques characterize the compound’s reactivity in heterocyclic ring-forming reactions?

- Methodological Answer :

- Cyclocondensation : React with hydrazonoyl halides or α,β-unsaturated carbonyls under microwave irradiation to form fused rings (e.g., thienopyrimidines).

- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction intermediates. Optimize conditions (solvent, catalyst) via DoE (Design of Experiments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.